

Application Notes and Protocols for Measuring GSK583 Efficacy In Vivo

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Compound of Interest

Compound Name: GSK583

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Introduction

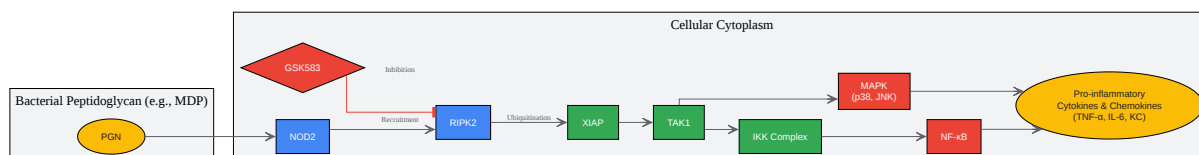
GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] **GSK583** has demonstrated efficacy in blocking downstream signaling in cellular models, rodent in vivo models, and human ex vivo disease models.[5] However, its development as a clinical candidate has been hampered by off-target activity on the hERG ion channel and a suboptimal pharmacokinetic profile.[4][5] Nevertheless, **GSK583** remains a valuable tool compound for preclinical research to validate the therapeutic potential of RIPK2 inhibition in various disease models.

These application notes provide detailed protocols for evaluating the in vivo efficacy of **GSK583** in two distinct and relevant disease models: a murine model of acute inflammation (muramyl dipeptide-induced peritonitis) and a human prostate cancer xenograft model.

Mechanism of Action and Signaling Pathway

Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling cascades, including NF- κ B and MAPK pathways.[2][3] This results in the production of pro-inflammatory cytokines and

chemokines. **GSK583** acts as an ATP-competitive inhibitor of the RIPK2 kinase domain, thereby preventing its autophosphorylation and the subsequent downstream inflammatory response.[1][6]



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Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of **GSK583**.

Table 1: In Vitro Potency of **GSK583**

Assay	Species	IC50	Reference(s)
RIPK2 Kinase Assay	Human	5 nM	[1]
RIPK2 Kinase Assay	Rat	2 nM	[7]
MDP-stimulated TNF- α production	Human Monocytes	8 nM	[1][2]
MDP-stimulated TNF- α production	Human Whole Blood	237 nM	[1]
MDP-stimulated TNF- α production	Rat Whole Blood	133 nM	[1]
TNF- α and IL-6 production	Human Crohn's and Ulcerative Colitis Biopsies	~200 nM	[8]

Table 2: In Vivo Pharmacokinetics of **GSK583**

Species	Route	Key Parameters	Reference(s)
Rat	Oral	Low clearance, moderate volume of distribution, moderate oral bioavailability (39%)	[8][9]
Mouse	Oral	Low clearance, moderate volume of distribution, moderate oral bioavailability	[8]

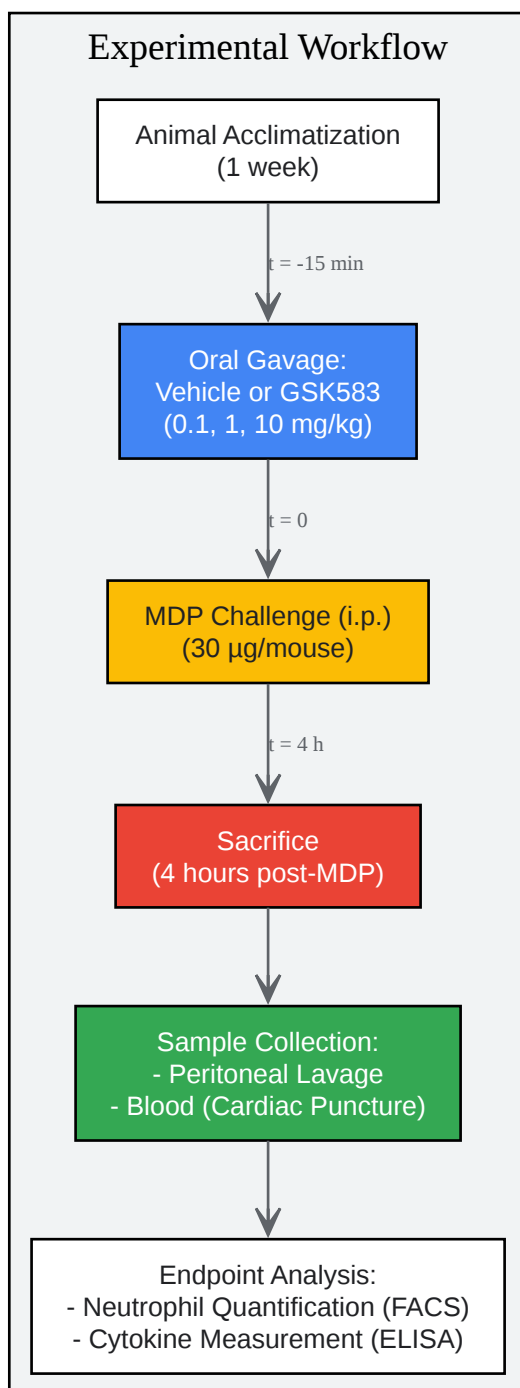
Table 3: In Vivo Pharmacodynamics of **GSK583**

Model	Species	Endpoint	IC50 (derived from blood concentration)	Reference(s)
MDP-induced Peritonitis	Rat	Serum KC inhibition	50 nM (20 ng/mL)	[10]
MDP-induced Peritonitis	Mouse	Serum KC inhibition and peritoneal neutrophil recruitment	37 nM (15 ng/mL)	[10]

Experimental Protocols

Protocol 1: Muramyl Dipeptide (MDP)-Induced Peritonitis in Mice

This model assesses the efficacy of **GSK583** in an acute inflammatory setting driven by NOD2 activation.



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Caption: Workflow for MDP-induced peritonitis model.

Materials:

- Animals: Male Balb/c mice (8-10 weeks old).

- **GSK583**: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final concentration in a vehicle such as 0.5% methylcellulose or 10% Captisol®.
- Muramyl Dipeptide (MDP): Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS).
- Reagents for Peritoneal Lavage: Cold, sterile PBS.
- Reagents for Flow Cytometry: Antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b), red blood cell lysis buffer, and FACS buffer.
- Reagents for ELISA: Commercial ELISA kits for murine KC (CXCL1) and other relevant cytokines (e.g., TNF- α , IL-6).

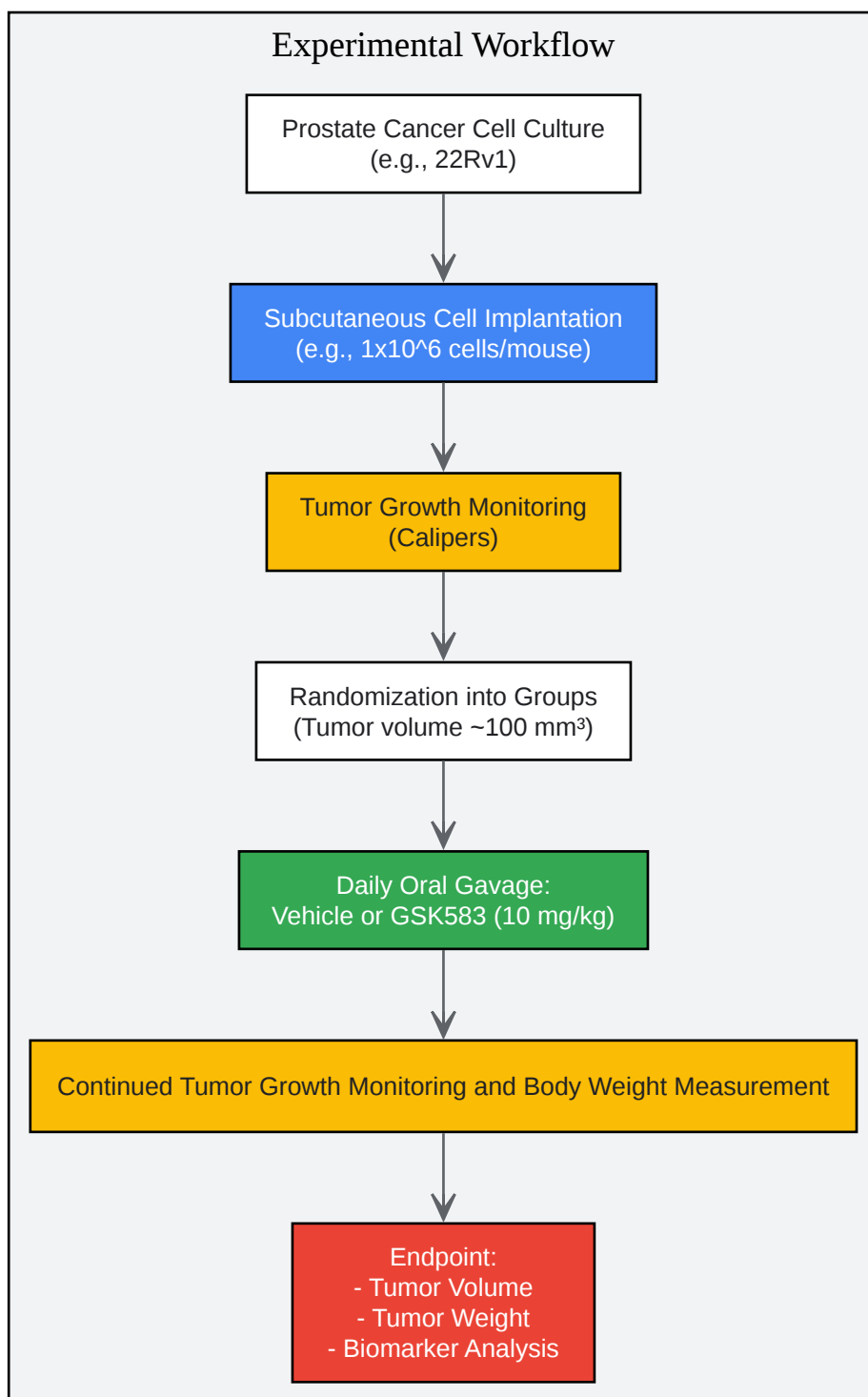
Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
- **GSK583** Administration: 15 minutes prior to MDP challenge, administer **GSK583** (0.1, 1, or 10 mg/kg) or vehicle orally by gavage.[\[10\]](#)
- MDP Challenge: Administer MDP (30 μ g per mouse) via intraperitoneal (i.p.) injection.[\[10\]](#)
- Sample Collection: At 4 hours post-MDP challenge, euthanize the mice.[\[10\]](#)
 - Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Keep the lavage fluid on ice.
 - Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma separation.
- Neutrophil Quantification by Flow Cytometry:
 - Centrifuge the peritoneal lavage fluid to pellet the cells.
 - Resuspend the cell pellet in FACS buffer.

- Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., PE-Ly6G and APC-CD11b).[8][11]
- Acquire the samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils (Ly6G+/CD11b+ cells).[8][11]
- Cytokine Measurement by ELISA:
 - Separate plasma from the collected blood by centrifugation.
 - Measure the concentration of KC and other pro-inflammatory cytokines in the plasma and/or peritoneal lavage fluid using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: Human Prostate Cancer Xenograft Model in Mice

This model evaluates the anti-tumor efficacy of **GSK583** in a cancer context where RIPK2 has been implicated in disease progression.



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Caption: Workflow for prostate cancer xenograft model.

Materials:

- Animals: Male immunodeficient mice (e.g., SCID/Beige or NSG), 6-8 weeks old.
- Cell Lines: Human prostate cancer cell lines (e.g., 22Rv1) cultured in appropriate media.
- **GSK583**: Prepared for oral gavage as described in Protocol 1.
- Matrigel: For co-injection with cancer cells.
- Calipers: For measuring tumor dimensions.

Procedure:

- Cell Preparation and Implantation:
 - Harvest prostate cancer cells during their exponential growth phase.
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:
 - When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and **GSK583**).
 - Administer **GSK583** (e.g., 10 mg/kg) or vehicle daily via oral gavage.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.

- The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or for Western blotting to assess the inhibition of RIPK2 signaling.

Conclusion

GSK583 serves as a critical pharmacological tool for investigating the in vivo roles of RIPK2. The detailed protocols provided herein offer a framework for assessing its efficacy in models of acute inflammation and cancer. Researchers should note the compound's known liabilities and consider these when interpreting results and planning further studies. While **GSK583** itself may not be a clinical candidate, the data generated from its use can significantly contribute to the validation of RIPK2 as a therapeutic target and guide the development of next-generation inhibitors with improved pharmacological profiles.

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